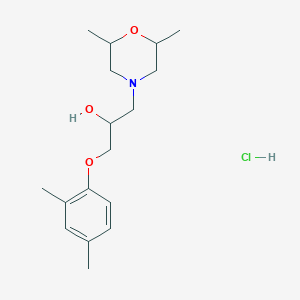
1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO3 and its molecular weight is 329.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,6-Dimethylmorpholino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride, with the CAS number 473266-26-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H28ClNO3
- Molecular Weight : 329.87 g/mol
- IUPAC Name : 1-(2,6-dimethylmorpholin-4-yl)-3-(2,4-dimethylphenoxy)propan-2-ol; hydrochloride
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may influence the following mechanisms:
- Calcium Channel Modulation : Similar to other compounds with morpholine structures, it may modulate calcium influx through voltage-dependent calcium channels. This action can lead to muscle relaxation and modulation of contractile activities in smooth muscle tissues .
- cAMP Pathway Activation : The compound may activate cyclic AMP (cAMP)-dependent signaling pathways, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release .
In Vitro Studies
Research has indicated that this compound exhibits significant effects on isolated smooth muscle tissues. For instance:
- Smooth Muscle Relaxation : Studies demonstrated that the compound induces relaxation in isolated smooth muscle preparations by blocking calcium influx and activating cAMP signaling pathways .
Case Studies
A notable case study involved the examination of the compound's effects on gastric smooth muscles. The results showed that at concentrations ranging from 1×10−5 to 2.5×10−4 mol l, the compound effectively reduced muscle tension by:
- Blocking calcium channel activity.
- Reducing intracellular calcium levels.
These findings highlight its potential as a therapeutic agent for gastrointestinal disorders characterized by abnormal smooth muscle contraction .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C17H28ClNO3 |
| Molecular Weight | 329.87 g/mol |
| Purity | ≥95% |
| Major Mechanisms | Calcium channel modulation, cAMP activation |
| Biological Effects | Smooth muscle relaxation |
Potential Applications
Given its biological activity, this compound could have several therapeutic applications:
- Gastrointestinal Disorders : Its ability to relax smooth muscles suggests potential use in treating conditions like irritable bowel syndrome (IBS) or other motility disorders.
- Cardiovascular Health : By modulating vascular smooth muscle tone, it may contribute to managing hypertension or other cardiovascular conditions.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(13(2)7-12)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRLLATASZGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














